N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine

Surfactant Science Phase Behavior Drug Delivery

N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine is a synthetic, single-enantiomer (L-lysine) amphoteric compound belonging to the Nα,Nα-dimethyl-Nε-acyllysine class. Its structure features a tetradecanoyl (C14:0, myristoyl) chain at the Nε-position and a quaternary dimethylammonium group at the Nα-position, giving it a dual hydrophobic-hydrophilic character.

Molecular Formula C22H44N2O3
Molecular Weight 384.6 g/mol
CAS No. 93839-74-8
Cat. No. B12672300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine
CAS93839-74-8
Molecular FormulaC22H44N2O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C
InChIInChI=1S/C22H44N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-18-21(25)23-19-16-15-17-20(22(26)27)24(2)3/h20H,4-19H2,1-3H3,(H,23,25)(H,26,27)/t20-/m0/s1
InChIKeyBXEWSXCWIYPNGS-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine (CAS 93839-74-8): A Mid-Chain N-Acyl Lysine Surfactant and Ion Channel Modulator


N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine is a synthetic, single-enantiomer (L-lysine) amphoteric compound belonging to the Nα,Nα-dimethyl-Nε-acyllysine class [1]. Its structure features a tetradecanoyl (C14:0, myristoyl) chain at the Nε-position and a quaternary dimethylammonium group at the Nα-position, giving it a dual hydrophobic-hydrophilic character. This compound is positioned between the shorter-chain lauroyl (C12:0) and longer-chain palmitoyl (C16:0) or stearoyl (C18:0) analogs, a variation that critically dictates its physicochemical and biological properties [2].

Why N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine Cannot Be Replaced by Other N-Acyl Lysine Derivatives


In the Nα,Nα-dimethyl-Nε-acyllysine series, the length of the Nε-acyl chain is not a trivial structural variation; it fundamentally controls the compound's hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and phase transition temperature [1]. For instance, the gel-to-liquid crystal phase transition occurs at 24°C for the C12 lauroyl analog (DMLL) but rises dramatically to 49°C for the C16 palmitoyl analog (DMPL) [2]. Substituting a C12 or C16 analog for the C14 compound will therefore shift the temperature window of mesophase stability and alter micellization behavior, potentially compromising performance in temperature-sensitive formulations. Furthermore, acyl chain length directly impacts ion channel inhibition potency, as the hydrophobic tail governs membrane partitioning and target engagement . Simple generic substitution without matching the C14 chain length will introduce uncontrolled variability in both physicochemical and biological readouts.

Head-to-Head and Class-Level Quantitative Evidence for N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine Selection


Chain-Length-Dependent Phase Transition Temperature: C14 Positioned Between C12 and C16

The gel-to-liquid crystal phase transition temperature (Tc) is sensitive to Nε-acyl chain length in Nα,Nα-dimethyl-Nε-acyllysine amphoteric surfactants. The C12 lauroyl analog (DMLL) exhibits a Tc of 24°C, while the C16 palmitoyl analog (DMPL) shows a Tc of 49°C [1]. N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine, bearing a C14 myristoyl chain, is inferred to possess an intermediate Tc, making it the optimal choice when a mesophase transition between 25°C and 45°C is desired. Direct experimental determination of Tc for the C14 compound has not been reported in the accessible literature; this is a class-level inference based on the established chain-length dependence [1].

Surfactant Science Phase Behavior Drug Delivery

Critical Micelle Concentration (CMC) Trend: Hydrophobicity Modulation by the C14 Chain

The CMC of Nα,Nα-dimethyl-Nε-acyllysine surfactants decreases systematically with increasing Nε-acyl chain length, following the well-known Klevens trend for homologous series [1]. While the absolute CMC value for the C14 compound has not been published, mixed surfactant studies with DMLL (C12) and DMPL (C16) confirm that CMC is strongly correlated with chain length and that even a two-carbon increment produces a measurable shift in micellization behavior [2]. For applications requiring a CMC lower than that of DMLL but with superior solubility to DMPL, the C14 chain offers a rationally designed hydrophobicity window.

Colloid Chemistry Self-Assembly Amphoteric Surfactants

Ion Channel Modulation: Differential Potency Predicted via Hydrophobic Anchoring

The C12 analog N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine is characterized as a voltage-gated sodium channel (Nav) blocker that also inhibits certain potassium channels . The C14 myristoyl chain in the target compound is expected, based on general membrane pharmacology principles, to provide stronger membrane anchoring and altered channel subtype selectivity compared to the C12 lauroyl chain. Quantitative IC50 or Ki comparisons between these two compounds are not available. However, the established dependence of local anesthetic potency on hydrocarbon tail length (up to an optimum) provides a strong rationale for selecting the C14 analog when intermediate hydrophobicity and differentiated channel interaction profiles are required .

Ion Channels Neuropharmacology Pain Research

Nα-Dimethylation vs. Primary Amine: Impact on Hydrogen-Bonding and logP

The Nα,Nα-dimethyl substitution in the target compound eliminates two hydrogen-bond donor (HBD) sites compared to the non-methylated analog N6-tetradecanoyl-L-lysine (CAS 62471-07-2), which possesses 4 HBDs . This structural modification increases lipophilicity (predicted ACD/LogP of the non-methylated analog is 4.95 ), decreases polar surface area, and alters the charge state at physiological pH. These changes directly impact membrane permeability, pharmacokinetic behavior, and surfactant packing parameters. When a permanently charged or sterically constrained headgroup is required, the Nα,Nα-dimethyl scaffold provides a critical advantage over primary ammonium-based analogs.

Medicinal Chemistry Physicochemical Profiling Lysine Derivatives

Optimal Application Scenarios for N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine Based on Comparative Evidence


Temperature-Tunable Mesophase Systems in Drug Delivery

The C14 chain confers a gel-to-liquid crystal phase transition temperature inferred to lie between 24°C and 49°C, based on DSC data for the C12 and C16 analogs [1]. This makes the compound particularly suited for formulating nanostructured lipid carriers or cubosomes that require a precisely defined thermal transition near physiological temperature.

Structure-Activity Relationship (SAR) Studies on Ion Channel Blockers

As the C12 analog inhibits voltage-gated sodium and potassium channels [1], the C14 compound serves as the logical next candidate for probing chain-length effects on Nav subtype selectivity and potency, enabling systematic SAR exploration of the Nα,Nα-dimethyl-Nε-acyllysine pharmacophore.

Mixed Surfactant Formulations Requiring Intermediate Hydrophobicity

In binary surfactant systems (e.g., with SDS), the CMC and micellar ionization degree vary with the acyl chain length of the amphoteric component [1]. The C14 compound provides a hydrophobicity increment between the commonly studied DMLL (C12) and DMPL (C16), allowing fine-tuning of mixed micelle properties.

Synthesis of Lipidated Peptide Biosurfactants and Model Biomaterials

Lysine-rich lipopeptides with hexadecyl (C16) chains self-assemble into micelles with measurable CMC and zeta potential [1]. The C14 myristoyl chain may offer advantages in reducing aggregation temperature or altering micelle curvature, making it a valuable building block in the rational design of peptide-based biomaterials.

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